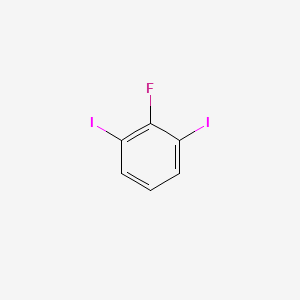
1,3-Diiodo-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diiodo-2-fluorobenzene: is an organic compound with the molecular formula C6H3FI2 It is a derivative of benzene, where two iodine atoms and one fluorine atom are substituted at the 1, 3, and 2 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Diiodo-2-fluorobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the diazotization of 2-fluoroaniline followed by iodination. The reaction conditions typically include the use of strong acids like hydrochloric acid and oxidizing agents such as sodium nitrite and iodine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Diiodo-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated aromatic compounds, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Chemistry: 1,3-Diiodo-2-fluorobenzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex fluorinated aromatic compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, fluorinated compounds are often explored for their potential biological activity. This compound can be used to synthesize fluorinated analogs of biologically active molecules, potentially leading to new drugs with improved efficacy and selectivity.
Industry: The compound is used in the development of advanced materials, including liquid crystals and polymers. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.
Mécanisme D'action
The mechanism of action of 1,3-diiodo-2-fluorobenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. The iodine atoms, being more reactive, often participate in substitution and coupling reactions. The fluorine atom, due to its high electronegativity, influences the electronic distribution in the benzene ring, affecting the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
1,3-Diiodobenzene: Lacks the fluorine atom, resulting in different reactivity and applications.
2-Fluorobenzene: Contains only a fluorine atom, making it less reactive in substitution reactions compared to 1,3-diiodo-2-fluorobenzene.
1,3-Difluorobenzene: Contains two fluorine atoms, leading to different electronic properties and reactivity.
Uniqueness: this compound is unique due to the presence of both iodine and fluorine atoms, which impart distinct reactivity and electronic properties. This combination makes it a versatile compound for various synthetic applications and research studies.
Propriétés
Formule moléculaire |
C6H3FI2 |
|---|---|
Poids moléculaire |
347.89 g/mol |
Nom IUPAC |
2-fluoro-1,3-diiodobenzene |
InChI |
InChI=1S/C6H3FI2/c7-6-4(8)2-1-3-5(6)9/h1-3H |
Clé InChI |
IPOVJPXIOSKAAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)I)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13139060.png)
![N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B13139064.png)
![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)
![7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)
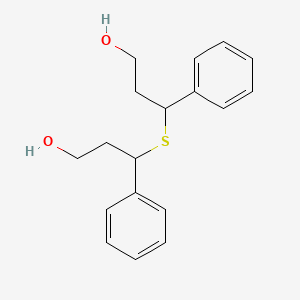
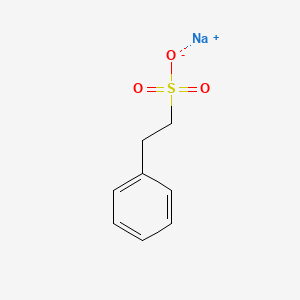
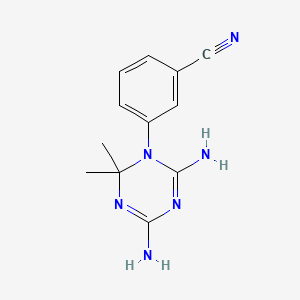
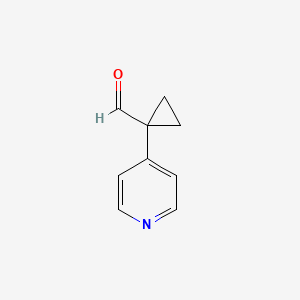
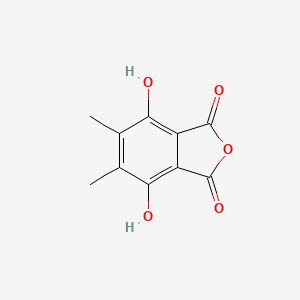
![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)
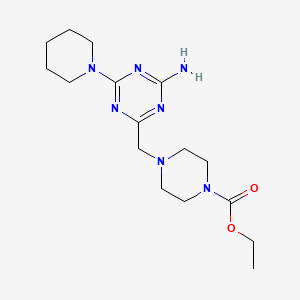
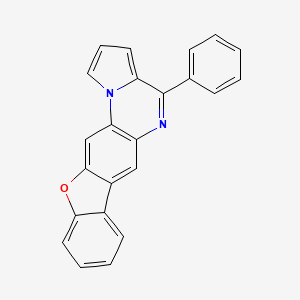
![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)
